Iturin A2

Description

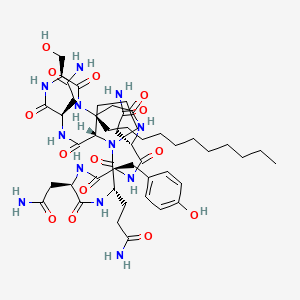

Structure

2D Structure

Properties

Molecular Formula |

C48H74N12O14 |

|---|---|

Molecular Weight |

1043.2 g/mol |

IUPAC Name |

3-[(3S,6R,9R,12S,16R,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |

InChI |

InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28-,30+,31-,32+,33-,34-,35+,36+/m1/s1 |

InChI Key |

HNAPWDKFUSLFFE-HRADWJPASA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Canonical SMILES |

CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Iturin A2 from Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A2, a potent antifungal lipopeptide produced by Bacillus subtilis, stands as a promising candidate for applications in agriculture and medicine. Its discovery and subsequent isolation have paved the way for extensive research into its biosynthesis, mode of action, and potential for commercialization. This technical guide provides an in-depth overview of the core methodologies for the discovery, isolation, purification, and characterization of this compound. It details the intricate signaling pathways governing its production and presents a compilation of quantitative data to inform optimization strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical protocols.

Introduction: The Emergence of this compound

The Iturin family of lipopeptides, first reported as antibiotics produced by Bacillus subtilis, are cyclic heptapeptides linked to a β-amino fatty acid chain. Among these, this compound has garnered significant attention for its broad-spectrum antifungal activity against various plant and human pathogens. Its mechanism of action involves the disruption of fungal cell membranes, leading to the formation of pores and subsequent cell death. The low toxicity profile of Iturin A enhances its appeal as a biocontrol agent and a potential therapeutic. The biosynthesis of Iturin A is a complex process orchestrated by a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the iturin A (itu) operon.

Biosynthesis and Regulatory Pathway of Iturin A

The production of Iturin A in Bacillus subtilis is a tightly regulated process, governed by a complex signaling network that responds to cell density and environmental cues. The core of Iturin A synthesis lies in the iturin A operon, which spans over 38 kb and consists of four key open reading frames: ituD, ituA, ituB, and ituC.[1]

-

ituD : Encodes a putative malonyl-CoA transacylase, crucial for the initiation of the fatty acid chain.[1]

-

ituA : Encodes a large synthetase with modules for fatty acid synthesis and the incorporation of the first amino acid.[1]

-

ituB and ituC : Encode peptide synthetases responsible for the sequential addition of the remaining amino acids in the peptide chain.[1]

The expression of the itu operon is controlled by a sophisticated signaling cascade, primarily regulated by a two-component system and quorum sensing.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Bacillus subtilis and the subsequent isolation and purification of this compound.

Cultivation of Bacillus subtilis

A robust fermentation process is the cornerstone of successful this compound production. The following protocol outlines a typical batch fermentation in shake flasks.

Experimental Workflow:

Protocol:

-

Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a 250 mL flask containing 50 mL of Luria-Bertani (LB) medium. Incubate for 12 hours at 30°C with shaking at 230 rpm.

-

Production Fermentation: Transfer 1 mL of the seed culture into a 250 mL flask containing 25 mL of Iturin A production medium. A common production medium formulation is (g/L): corn starch, 30; soybean meal, 70; K₂HPO₄·3H₂O, 1.0; MgSO₄·7H₂O, 1.0; FeSO₄·7H₂O, 1.0; MnSO₄·H₂O, 0.01; with a natural pH.[2]

-

Incubation: Cultivate the production culture at 28°C with shaking at 230 rpm for 72 hours.[2]

Isolation and Purification of this compound

The following protocols detail two common methods for the initial extraction of Iturin A from the fermentation broth, followed by purification using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Acid Precipitation and Methanol Extraction

-

Cell Removal: Centrifuge 1 mL of the culture broth at 9,300 x g for 10 minutes to pellet the bacterial cells.[1]

-

Acid Precipitation: Transfer the supernatant to a new microtube and add 80 µL of 15% HCl to adjust the pH to approximately 2.0. Incubate at 4°C for at least 12 hours to allow for the precipitation of the lipopeptides.[1]

-

Collection of Precipitate: Centrifuge the acidified supernatant at 9,300 x g for 10 minutes. Discard the supernatant and retain the precipitate.[1]

-

Methanol Extraction: Add 500 µL of methanol to the precipitate and vortex thoroughly for 30 minutes to extract the Iturin A.

-

Clarification: Centrifuge the methanol extract at 9,300 x g for 10 minutes. The supernatant, containing the partially purified Iturin A, is then filtered through a 0.22 µm PTFE syringe filter prior to HPLC analysis.[1]

Protocol 2: Butanol Extraction

-

Cell Removal: Centrifuge the culture broth at 8,000 x g for 10 minutes.

-

pH Adjustment: Adjust the pH of the supernatant to 3.0.

-

Butanol Extraction: Mix the acidified supernatant with an equal volume of n-butanol and shake vigorously. Allow the phases to separate and collect the upper butanol layer. Repeat the extraction three times.[3]

-

Solvent Evaporation: Evaporate the pooled butanol fractions to dryness in vacuo.

-

Resuspension: Dissolve the dried extract in methanol for subsequent purification.[3]

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is the method of choice for the high-resolution separation of Iturin A homologues.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient Program: A common gradient is a linear increase from 60% to 70% Mobile Phase B over 20 minutes, followed by an increase to 100% B over the next 40 minutes.[4]

-

Flow Rate: 1.0 mL/min.

Quantitative Analysis of Iturin A Production

The yield of Iturin A is highly dependent on the Bacillus subtilis strain, fermentation medium, and culture conditions. The following tables summarize reported Iturin A production levels under various optimized conditions.

Table 1: Iturin A Production in Different Bacillus Strains and Fermentation Modes

| Bacillus Strain | Fermentation Mode | Key Optimization Strategy | Iturin A Yield | Reference |

| Bacillus subtilis ZK-H2 | Fed-batch | Optimized precursor amino acid feeding | 0.85 g/L | [1] |

| Bacillus subtilis | Batch | Stepwise two-stage glucose feeding | 0.57 g/L | [6] |

| Bacillus amyloliquefaciens | Batch | Genome shuffling | 179.22 mg/L | [7] |

| Bacillus amyloliquefaciens HZ-ADFTL2 | Batch | Strengthened fatty acid synthesis | 2.96 g/L | [2] |

| Genetically modified B. subtilis | Batch | Overexpression of regulatory genes | 330 µg/mL | [7] |

Table 2: Effect of Medium Components on Iturin A Production by Bacillus subtilis ZK-H2

| Component Varied | Condition | Iturin A Yield (g/L) | Reference |

| Initial Glucose Concentration | 26 g/L | 0.66 | [1] |

| Amino Acid Addition (l-Gln) | 0.12 g/L at 12h | 0.77 | [1] |

| Amino Acid Addition (l-Asp) | 0.04 g/L at 12h | 0.76 | [1] |

| Optimized Amino Acid Mix | 0.0752 g/L Asn; 0.1992 g/L Gln; 0.1464 g/L Pro at 12h | 0.85 | [1] |

Characterization of this compound

Following purification, the identity and structure of this compound are confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of this compound and its homologues.

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the peptide backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional structure of the cyclic lipopeptide.

Conclusion

The discovery and isolation of this compound from Bacillus subtilis represent a significant advancement in the search for effective and environmentally friendly antifungal agents. The methodologies outlined in this guide provide a comprehensive framework for researchers to culture B. subtilis, purify this compound, and quantify its production. The elucidation of the biosynthetic and regulatory pathways offers targets for genetic engineering to enhance yields. The continued exploration of this compound and its analogues holds immense potential for the development of novel solutions in agriculture and medicine.

References

- 1. Optimization of iturin A production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]

- 3. Isolation and characterization of a high iturin yielding Bacillus velezensis UV mutant with improved antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. d-nb.info [d-nb.info]

- 7. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Isomers of Iturin A2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A, a cyclic lipopeptide produced by various Bacillus species, is a potent antifungal agent with significant potential in agriculture and medicine. This technical guide provides a comprehensive overview of the chemical structure of Iturin A2, a prominent member of the Iturin A family, and its isomers. It details the methodologies for its isolation, characterization, and biological evaluation, and explores its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel antifungal agents.

Chemical Structure of Iturin A

Iturin A is a complex of cyclic lipopeptides, each comprising a heptapeptide ring linked to a β-amino fatty acid side chain.[1][2] The peptide portion consists of seven α-amino acids in the sequence L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[1] This cyclic structure is crucial for its biological activity.

The Iturin A Complex and its Isomers

The Iturin A complex is a mixture of several isomers, designated as Iturin A1 through A8.[1] These isomers are structurally analogous, differing only in the length and branching of the β-amino fatty acid side chain.[3] This variation in the lipid tail influences the antifungal potency and spectrum of the different isomers.

Structure of this compound

This compound is one of the most abundant and well-studied isomers of the Iturin A complex. It is characterized by a β-amino fatty acid with a 14-carbon backbone (n-C14).[4] The complete chemical structure of this compound is a cyclic lipopeptide with the amino acid sequence cyclo-(L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser)-β-amino-n-tetradecanoic acid.

Caption: Chemical structure of this compound.

Physicochemical Properties of Iturin A Isomers

The physicochemical properties of Iturin A isomers are critical for their biological function and formulation development. The primary differentiator among the isomers is the molecular weight, which varies with the length of the fatty acid side chain.

| Isomer | Fatty Acid Chain | Molecular Weight (Da) |

| Iturin A1 | C13 | 1029 |

| This compound | n-C14 | 1043.5 [4] |

| Iturin A3 | iso-C14 | 1043.5 |

| Iturin A4 | anteiso-C14 | 1043.5 |

| Iturin A5 | n-C15 | 1057.5 |

| Iturin A6 | iso-C15 | 1057.5 |

| Iturin A7 | anteiso-C15 | 1057.5 |

| Iturin A8 | n-C16 | 1071.5 |

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from bacterial culture is High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Culture and Extraction: Bacillus subtilis is cultured in a suitable broth medium. The lipopeptides are precipitated from the cell-free supernatant by acidification (e.g., with HCl to pH 2.0) and collected by centrifugation. The pellet is then extracted with methanol.

-

HPLC Separation: The methanolic extract is subjected to reversed-phase HPLC (RP-HPLC).

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA) or ammonium acetate. For example, a linear gradient of 20% to 80% acetonitrile in 0.05% aqueous TFA over 60 minutes.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at 210 nm or 280 nm (due to the tyrosine residue).

-

-

Fraction Collection and Verification: Fractions corresponding to the this compound peak are collected. The identity and purity of the isolated this compound are confirmed by mass spectrometry.

Caption: Experimental workflow for this compound isolation.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are essential for the complete structural elucidation of this compound in solution.

Protocol:

-

Sample Preparation: A purified sample of this compound (1-5 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

COSY/TOCSY: Establishes proton-proton scalar coupling networks within each amino acid residue.

-

NOESY/ROESY: Identifies through-space proton-proton proximities, which is crucial for determining the peptide's three-dimensional structure and the sequence of amino acids.

-

HSQC: Correlates protons with their directly attached carbons.

-

HMBC: Establishes long-range proton-carbon correlations, which helps in sequencing the peptide and linking the fatty acid chain.

-

-

Data Analysis: The NMR data are processed and analyzed to assign all proton and carbon resonances and to determine the connectivities and spatial proximities, ultimately leading to the complete structural assignment.

Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the molecular weight and amino acid sequence.

Protocol:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI).

-

Data Acquisition:

-

Full Scan MS: The sample is introduced into the mass spectrometer to obtain the accurate molecular weight of this compound.

-

Tandem MS (MS/MS): The molecular ion of this compound is isolated and fragmented (e.g., by collision-induced dissociation).

-

-

Data Analysis: The fragmentation pattern (b- and y-ions) is analyzed to deduce the amino acid sequence of the peptide ring.

Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal pathogens.

Protocol:

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable growth medium (e.g., Potato Dextrose Broth).

-

Serial Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the fungal cell membrane. Its amphiphilic nature allows it to insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential ions and metabolites, and ultimately leading to cell death.

Recent studies suggest a more complex mechanism involving:

-

Induction of Oxidative Stress: Iturin A can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to cellular components.

-

Interaction with Potassium Channels: There is evidence that Iturin A may interact with and modulate the activity of potassium ion channels in the fungal membrane, further disrupting ion homeostasis.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a promising antifungal agent with a well-defined chemical structure and a multifaceted mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its production, elucidating the finer details of its interaction with fungal membranes, and exploring its potential in combination therapies.

References

- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Insights into Iturin W, a Novel Lipopeptide Produced by the Deep-Sea Bacterium Bacillus sp. Strain wsm-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Action of Iturin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, exhibits potent and broad-spectrum antifungal activity. Its mechanism of action is multifaceted, primarily targeting the fungal cell membrane, inducing oxidative stress, and ultimately leading to programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of Iturin A's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Antifungal Mechanisms of Iturin A

Iturin A's antifungal efficacy stems from a cascade of events that disrupt fungal cellular homeostasis. The primary modes of action are:

-

Cell Membrane Disruption: The amphiphilic nature of Iturin A, consisting of a hydrophilic cyclic peptide ring and a hydrophobic β-amino fatty acid chain, facilitates its interaction with and insertion into the fungal plasma membrane. This interaction is a critical initiating event in its antifungal activity.[1] The lipopeptide is thought to interact with sterol components, particularly ergosterol, within the fungal membrane, leading to the formation of pores or ion-conducting channels.[2] This disruption compromises the selective permeability of the membrane, causing leakage of essential ions, such as K+, and other vital cellular components.[1]

-

Induction of Oxidative Stress: Following membrane perturbation, Iturin A triggers a significant increase in intracellular reactive oxygen species (ROS). This surge in ROS overwhelms the fungal cell's antioxidant defense systems, leading to extensive oxidative damage to cellular macromolecules, including lipids, proteins, and nucleic acids.

-

Triggering of Programmed Cell Death (Apoptosis/Autophagy): The culmination of membrane damage and oxidative stress is the induction of programmed cell death pathways in the fungus. Iturin A has been shown to induce apoptosis-like events, characterized by DNA fragmentation and the activation of caspase-like proteases (metacaspases).[3][4] In some fungi, Iturin A may also induce autophagy.[2]

Quantitative Data on Antifungal Activity

The antifungal potency of Iturin A varies depending on the fungal species, the specific Iturin A homolog, and the experimental conditions. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of its efficacy.

| Fungal Species | Iturin A Concentration | Effect | Reference |

| Aspergillus niger | 25 µg/mL | Minimum Inhibitory Concentration (MIC) | [3] |

| Aspergillus niger | 1/2 MIC, MIC, 2MIC | 39 ± 2.99%, 61.59 ± 2.80%, and 93.34 ± 2.89% reduction in ATPase activity, respectively. | [3] |

| Candida albicans | 25 µg/mL | Minimum Inhibitory Concentration (MIC) in YEPD and RPMI-1640 media. | [5] |

| Candida albicans | 50 µg/mL | Complete inhibition of biofilm formation. | [5] |

| Candida albicans | 20 µg/mL | Complete inhibition of cell viability within mature biofilms. | [5] |

| Fusarium graminearum | 50 µg/mL | Complete inhibition of conidial germination. | [6] |

| Fusarium graminearum | 100 µg/mL (Plipastatin A) | Complete inhibition of conidial germination. | [6] |

| Fusarium oxysporum f. sp. niveum | 60 µg/mL | EC50 (50% reduction in mycelial density) | [7] |

| Phytophthora infestans | 50 µg/mL | ~68% red fluorescence (damaged cell membrane) in sporangia compared to 21% in control. | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Iturin A's antifungal properties. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined by the broth microdilution method.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Harvest spores or yeast cells and suspend them in sterile saline or culture medium.

-

Adjust the concentration of the suspension to a standardized value (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.

-

-

Preparation of Iturin A Dilutions:

-

Prepare a stock solution of Iturin A in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate culture medium (e.g., RPMI-1640).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without Iturin A) and a negative control (medium only).

-

Incubate the plate at an optimal temperature for the specific fungus (e.g., 28-37°C) for a defined period (e.g., 24-72 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of Iturin A that causes complete visual inhibition of fungal growth.

-

Assessment of Cell Membrane Permeability (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

-

Treatment of Fungal Cells:

-

Incubate fungal cells with different concentrations of Iturin A (e.g., MIC, 2x MIC) for a specific duration.

-

Include an untreated control.

-

-

Staining:

-

Harvest the fungal cells by centrifugation and wash them with phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Analysis:

-

Analyze the stained cells using fluorescence microscopy or flow cytometry.

-

Cells with damaged membranes will exhibit red fluorescence.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

Loading of Fungal Cells with DCFH-DA:

-

Incubate fungal cells with DCFH-DA (e.g., 10 µM) in a suitable buffer or medium for 30-60 minutes at the optimal growth temperature.

-

-

Treatment with Iturin A:

-

Wash the cells to remove excess DCFH-DA.

-

Expose the cells to different concentrations of Iturin A.

-

-

Measurement of Fluorescence:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission) using a fluorescence microplate reader or flow cytometer at different time points.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

-

Treatment of Fungal Cells:

-

Treat fungal cells with various concentrations of Iturin A.

-

-

Staining with JC-1:

-

Incubate the treated and control cells with JC-1 dye (e.g., 5 µM) for 15-30 minutes at the optimal growth temperature.

-

-

Analysis:

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

-

In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

-

The ratio of red to green fluorescence can be quantified using a fluorescence microscope, flow cytometer, or microplate reader to assess changes in mitochondrial membrane potential.

-

Detection of Apoptosis (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Fixation and Permeabilization:

-

Fix the Iturin A-treated and control fungal cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cell walls and membranes using enzymes (e.g., lyticase, zymolyase) and detergents (e.g., Triton X-100).

-

-

TUNEL Reaction:

-

Incubate the permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

If a hapten-labeled dUTP was used, detect it with a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

-

If a fluorescently labeled dUTP was used, visualize the fluorescence directly.

-

Analyze the cells using fluorescence microscopy or flow cytometry. Apoptotic cells will show a positive TUNEL signal.

-

Measurement of Caspase-Like Activity

Caspase-like proteases (metacaspases in fungi) are key executioners of apoptosis.

-

Preparation of Cell Lysates:

-

Treat fungal cells with Iturin A and prepare cell-free lysates.

-

-

Caspase Activity Assay:

-

Incubate the cell lysates with a specific fluorogenic or colorimetric caspase substrate (e.g., a substrate with the recognition sequence for a specific metacaspase).

-

Cleavage of the substrate by active caspases releases a fluorescent or colored molecule.

-

-

Quantification:

-

Measure the fluorescence or absorbance using a microplate reader to quantify caspase activity.

-

Visualizing the Mechanisms of Action

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

Conclusion

Iturin A presents a compelling case as a natural antifungal agent with a potent and multi-pronged mechanism of action. Its ability to disrupt the fungal cell membrane, induce overwhelming oxidative stress, and trigger programmed cell death makes it an attractive candidate for further research and development in the fields of agriculture, food preservation, and medicine. A thorough understanding of its molecular interactions and the intricate signaling pathways it modulates is essential for optimizing its application and for the rational design of novel antifungal therapies. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the promising antifungal potential of Iturin A.

References

- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger [mdpi.com]

- 4. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effect of iturin A on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]

Iturin A: A Technical Guide to its Antibacterial Properties Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis and related bacteria, has garnered significant attention as a potent biocontrol agent against a wide array of plant pathogens.[1] Its strong antifungal and antibacterial activities, coupled with low toxicity, make it a promising alternative to conventional chemical pesticides in agriculture.[2][3] This technical guide provides an in-depth overview of the antibacterial properties of Iturin A, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial mechanism of Iturin A involves the disruption of the pathogen's cell membrane integrity.[1][4] The lipophilic β-amino fatty acid chain of the Iturin A molecule inserts into the lipid bilayer of the cell membrane, leading to the formation of pores or ion channels. This disrupts the membrane potential, causing leakage of essential cellular components and ultimately leading to cell lysis.[5]

Beyond direct membrane damage, Iturin A has been shown to induce oxidative stress within the pathogenic cells. This is characterized by the accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.[5] The increased oxidative stress can also trigger downstream signaling pathways, such as the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) pathway in fungi, leading to programmed cell death.

Signaling Pathway Affected by Iturin A

Iturin A's induction of oxidative stress is a key factor in its antimicrobial activity. The accumulation of Reactive Oxygen Species (ROS) triggers the High Osmolarity Glycerol (HOG1) Mitogen-Activated Protein Kinase (MAPK) signaling cascade in fungal pathogens, a pathway crucial for stress response and survival.

Quantitative Data: Antibacterial Activity of Iturin A

The efficacy of Iturin A against various plant pathogens is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Plant Pathogen | MIC (µg/mL) | Reference |

| Xanthomonas campestris pv. cucurbitae | >1 (Inhibitory at 1 µg/mL) | [6] |

| Pectobacterium carotovorum subsp. carotovorum | >1 (Inhibitory at 1 µg/mL) | [6] |

| Fusarium graminearum | 50 | [7] |

| Fusarium oxysporum f. sp. niveum | 30 (Inhibitory) | [8] |

| Phytophthora infestans | 50 (84.9% inhibition) | [4] |

| Various Bacteria and Fungi | 90 - 300 | [9] |

Experimental Protocols

The evaluation of Iturin A's antibacterial properties involves a series of standardized laboratory procedures. Below are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of Iturin A that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates

-

Sterile nutrient broth (e.g., Luria-Bertani broth)

-

Pure culture of the target plant pathogen

-

Purified Iturin A of known concentration

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the target bacterium in nutrient broth overnight at its optimal temperature. Dilute the overnight culture to achieve a standardized concentration (typically 1 x 10^5 to 1 x 10^6 CFU/mL).

-

Serial Dilution of Iturin A: Prepare a two-fold serial dilution of the Iturin A stock solution in the 96-well plate using nutrient broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: A well containing only nutrient broth and the bacterial inoculum (no Iturin A).

-

Negative Control: A well containing only nutrient broth (no bacteria or Iturin A).

-

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Iturin A in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antibacterial activity of Iturin A.

Materials:

-

Petri plates with a suitable agar medium (e.g., Nutrient Agar)

-

Pure culture of the target plant pathogen

-

Purified Iturin A of known concentration

-

Sterile cork borer or pipette tip

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculation: Using a sterile swab, evenly spread a standardized suspension of the target bacterium onto the surface of the agar plate to create a lawn of bacteria.

-

Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (typically 6-8 mm in diameter) in the agar.

-

Application of Iturin A: Carefully pipette a known volume (e.g., 50-100 µL) of the Iturin A solution into each well.

-

Controls:

-

Positive Control: A well containing a known antibiotic.

-

Negative Control: A well containing the solvent used to dissolve Iturin A.

-

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters. A larger diameter indicates greater antibacterial activity.

Experimental Workflow for Evaluating Iturin A's Antibacterial Activity

The overall process for assessing the antibacterial potential of Iturin A follows a structured workflow from production to final analysis.

Conclusion

Iturin A demonstrates significant antibacterial activity against a broad spectrum of plant pathogens, primarily through the disruption of cell membrane integrity and the induction of oxidative stress. The standardized experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate and quantify the efficacy of Iturin A. Its potent antimicrobial properties position Iturin A as a strong candidate for the development of novel, sustainable, and effective biocontrol agents for the management of plant diseases.

References

- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications [mdpi.com]

- 4. Frontiers | Iturin A Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. dr-achbani.com [dr-achbani.com]

- 7. Antagonistic Mechanism of Iturin A and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum | PLOS One [journals.plos.org]

- 8. Identification of Lipopeptide Iturin A Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Iturin A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Iturin A2, a potent lipopeptide with significant antifungal properties. The document details the genetic basis, enzymatic machinery, and biochemical transformations involved in the production of this complex natural product by Bacillus species. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, microbial genetics, and drug discovery.

Introduction to this compound

This compound is a member of the iturin family of cyclic lipopeptides, which are secondary metabolites produced by various strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens. These compounds are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1] The general structure of Iturin A consists of a seven-amino-acid peptide moiety and a β-amino fatty acid tail ranging from 14 to 17 carbons in length.[1] The specific amino acid sequence for Iturin A is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[2] Iturin A exhibits strong antifungal activity against a broad range of plant and human pathogenic fungi, making it a promising candidate for applications in agriculture as a biopesticide and in medicine for the treatment of mycoses.

The Iturin A Biosynthetic Gene Cluster

The biosynthesis of Iturin A is orchestrated by a large multienzyme complex encoded by the itu operon.[3] This operon spans over 38 kb and comprises four key open reading frames (ORFs): ituD, ituA, ituB, and ituC.[3][4] These genes direct the synthesis of the non-ribosomal peptide synthetases (NRPSs) responsible for the assembly of the lipopeptide. The disruption of these genes has been shown to result in a deficiency in Iturin A production.[3]

-

ituD : Encodes a putative malonyl-CoA transacylase, which is believed to be involved in the synthesis of the β-amino fatty acid precursor.[3][4]

-

ituA : Encodes a large protein with modules for fatty acid synthesis, amino acid transferase activity, and the first peptide synthetase module that incorporates the initial amino acid.[3][4]

-

ituB : Encodes a 609-kDa peptide synthetase that contains four amino acid incorporation modules.[4]

-

ituC : Encodes a 297-kDa peptide synthetase responsible for incorporating the final two amino acids and includes a thioesterase domain for the cyclization and release of the final lipopeptide.[4]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the canonical non-ribosomal peptide synthesis mechanism, which can be broken down into three main stages: initiation, elongation, and termination/cyclization.

Initiation: Synthesis of the β-Amino Fatty Acid Chain

The process begins with the synthesis of the β-amino fatty acid chain, a key structural component of this compound. This is a multi-step process initiated by the products of the ituD and ituA genes.

-

Malonyl-CoA Provision : The ituD gene product, a malonyl-CoA transacylase, provides malonyl-CoA, a crucial building block for fatty acid synthesis.[3][4]

-

Fatty Acid Synthesis : The fatty acid synthase (FAS) domain within the ItuA protein catalyzes the iterative condensation of malonyl-CoA units to build the carbon chain of the fatty acid.

-

Amination : An amino transferase domain, also within ItuA, incorporates an amino group to form the β-amino fatty acid.[4]

-

Activation and Thiolation : The completed β-amino fatty acid is then activated as an adenylate by the first adenylation (A) domain of the ItuA NRPS module and subsequently tethered to a peptidyl carrier protein (PCP) domain via a thioester bond.

Elongation: Stepwise Assembly of the Heptapeptide Chain

Following the attachment of the β-amino fatty acid to the first module of the NRPS assembly line, the heptapeptide chain is assembled sequentially by the subsequent modules of the ItuA, ItuB, and ItuC synthetases. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. A typical NRPS module consists of the following domains:

-

Adenylation (A) domain : Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain : Covalently binds the activated amino acid via a thioester linkage to its 4'-phosphopantetheinyl arm.

-

Condensation (C) domain : Catalyzes the formation of the peptide bond between the growing peptide chain on the PCP domain of the preceding module and the amino acid on the PCP domain of the current module.

-

Epimerization (E) domain : In some modules, this domain is present to convert an L-amino acid to its D-isoform after it has been incorporated into the growing peptide chain. This is observed for the D-Tyr and D-Asn residues in Iturin A.[2]

The elongation proceeds as follows:

-

Module 1 (ItuA) : Incorporates L-Asparagine.

-

Module 2 (ItuB) : Incorporates L-Tyrosine, which is then epimerized to D-Tyrosine.

-

Module 3 (ItuB) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

-

Module 4 (ItuB) : Incorporates L-Glutamine.

-

Module 5 (ItuB) : Incorporates L-Proline.

-

Module 6 (ItuC) : Incorporates L-Asparagine, which is then epimerized to D-Asparagine.

-

Module 7 (ItuC) : Incorporates L-Serine.

Termination: Cyclization and Release

The final step in the biosynthesis is the cyclization and release of the mature this compound molecule. This is catalyzed by the thioesterase (TE) domain located at the C-terminus of the ItuC protein. The TE domain acts as a macrocyclase, cleaving the thioester bond linking the heptapeptide to the last PCP domain and concurrently forming a cyclic ester bond between the C-terminal serine and the β-amino group of the fatty acid chain, thus releasing the cyclic lipopeptide.

Visualization of the this compound Biosynthesis Pathway

Caption: Biosynthesis pathway of this compound by non-ribosomal peptide synthetases.

Quantitative Data on Iturin A Production

The production of Iturin A varies significantly depending on the bacterial strain, culture conditions, and genetic modifications. The following tables summarize some of the reported production yields.

Table 1: Iturin A Production in Wild-Type and Genetically Modified Bacillus Strains

| Strain | Genetic Modification | Iturin A Titer (mg/L) | Fold Increase | Reference |

| Bacillus subtilis RB14 | Wild-type | 110 | - | [3] |

| Bacillus subtilis R-PM1 | Overexpression of itu operon promoter | 330 | 3 | [3] |

| Bacillus amyloliquefaciens | Wild-type | 179.22 | - | |

| Bacillus amyloliquefaciens | Genome Shuffling | - | 2.03 | |

| Bacillus amyloliquefaciens HZ-12 | Wild-type | 390 | - | [5] |

| Bacillus amyloliquefaciens HZ-ADFTL2 | Strengthened fatty acid synthesis | 2960 | 6.59 | [5] |

Table 2: Influence of Culture Conditions on Iturin A Production

| Strain | Culture Condition | Iturin A Titer (g/L) | Reference |

| Bacillus subtilis | Two-stage glucose feeding | 1.12 | [6] |

| Bacillus velezensis ND | Biofilm reactor | 5.7 | [7] |

Experimental Protocols

Quantification of Iturin A by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies described for the analysis of iturin lipopeptides.[8][9][10]

1. Sample Preparation (Acid Precipitation and Methanol Extraction): a. Acidify the cell-free culture supernatant to pH 2.0 with 6 M HCl. b. Incubate overnight at 4°C to allow for precipitation of the lipopeptides. c. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitate. d. Discard the supernatant and extract the pellet with methanol by vortexing for 30 minutes. e. Centrifuge at 10,000 x g for 10 minutes and collect the methanol supernatant containing the iturin. f. Filter the methanol extract through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or 10 mM ammonium acetate). A typical starting condition is 65% methanol or a 65:35 mixture of 10 mmol/L ammonium acetate and acetonitrile.[8][9]

- Flow Rate: 1.0 mL/min.[9]

- Detection: UV detector at 210 nm.[9]

- Injection Volume: 20 µL.

- Quantification: Generate a standard curve using purified Iturin A standard of known concentrations.

Gene Knockout of the itu Operon in Bacillus subtilis

This protocol outlines a general method for creating a gene deletion in Bacillus subtilis using a temperature-sensitive plasmid and homologous recombination, based on established techniques.[11][12]

1. Construction of the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target itu gene or operon from B. subtilis genomic DNA using PCR. b. Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD) on either side of an antibiotic resistance cassette (e.g., erythromycin resistance). c. Transform the resulting construct into E. coli for plasmid propagation and sequence verification.

2. Transformation of Bacillus subtilis: a. Prepare competent B. subtilis cells using a standard two-step starvation method. b. Transform the competent cells with the knockout plasmid via electroporation or natural transformation. c. Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., erythromycin) and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover integration of the plasmid into the chromosome.

3. Selection for Double-Crossover Events: a. Inoculate single colonies from the permissive temperature plates into LB broth without antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to induce the second crossover event and plasmid curing. b. Plate serial dilutions of the culture onto LB agar without antibiotic and incubate at the non-permissive temperature. c. Replica-plate colonies onto LB agar with and without the antibiotic to screen for clones that have lost the antibiotic resistance cassette, indicating a successful double-crossover event.

4. Verification of Gene Deletion: a. Confirm the deletion of the target gene or operon by colony PCR using primers that flank the deleted region. The PCR product from the knockout mutant will be smaller than that from the wild-type. b. Further verify the deletion by sequencing the PCR product and/or by Southern blot analysis. c. Analyze the mutant for the loss of Iturin A production using HPLC as described in Protocol 6.1.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process involving a dedicated non-ribosomal peptide synthetase assembly line. Understanding this pathway at a molecular level is crucial for the rational design of novel lipopeptide antibiotics with improved efficacy and for the metabolic engineering of Bacillus strains for enhanced production. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic and biotechnological potential of iturin lipopeptides.

References

- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning, Sequencing, and Characterization of the Iturin A Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. Continuous enhancement of iturin A production by Bacillus subtilis with a stepwise two-stage glucose feeding strategy [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Frontiers | Enhanced production of iturin A by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]

- 10. gigvvy.com [gigvvy.com]

- 11. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Identification and Characterization of Iturin A2-Producing Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Iturin A2, a potent antifungal lipopeptide, focusing on the producing bacterial strains and the methodologies for their identification and characterization. This document outlines key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.

Introduction to this compound

Iturin A is a cyclic lipopeptide antibiotic produced by various bacterial species, most notably belonging to the Bacillus genus.[1][2] It is part of the larger iturin family of lipopeptides, which are characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain.[1][2] The iturin family includes several members such as iturin A, C, D, E, bacillomycins, and mycosubtilin.[1][3] Iturin A itself exists as a series of homologues (A1-A8) that differ in the length and branching of their fatty acid side chains.[1][3] this compound, a prominent member of this family, possesses a C14 β-amino fatty acid.[4] These compounds exhibit strong, broad-spectrum antifungal activity, making them promising candidates for applications in agriculture as biocontrol agents and in medicine for the treatment of fungal infections.[2][5]

This compound-Producing Bacterial Strains

A variety of bacterial strains have been identified as producers of this compound. The majority of these belong to the Bacillus genus, a group of Gram-positive, endospore-forming bacteria commonly found in soil and plant-associated environments.

Table 1: Prominent this compound-Producing Bacterial Strains

| Bacterial Species | Strain | Source of Isolation | Noteworthy Characteristics |

| Bacillus subtilis | CMB32 | Soil | Produces Iturin A, Fengycin, and Surfactin A. |

| Bacillus subtilis | K1 | Aerial roots of banyan tree | Co-produces multiple variants of iturin and surfactin.[3] |

| Bacillus subtilis | RB14-CS | Okara (soybean curd residue) | High Iturin A production in solid-state fermentation.[5] |

| Bacillus velezensis | T701 | Chinese Sauerkraut | Produces this compound with antitumor activity.[4] |

| Bacillus amyloliquefaciens | B128 | Not specified | Known Iturin A producer used in comparative studies.[6] |

| Bacillus aryabhattai | Not specified | Not specified | Genetically engineered for enhanced Iturin A production.[1] |

| Bacillus circulans | ATCC strain | Not specified | First report of Iturin A production from this species.[6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of this compound-producing bacterial strains and the lipopeptide itself.

Isolation and Screening of Producing Strains

Objective: To isolate and identify bacterial strains with the potential to produce this compound from environmental samples.

Methodology:

-

Sample Collection: Collect soil, plant root, or other environmental samples.

-

Serial Dilution and Plating:

-

Suspend 1 g of the sample in 9 mL of sterile saline solution (0.85% NaCl) and vortex thoroughly.

-

Perform a serial dilution up to 10-6.

-

Plate 100 µL of each dilution onto Nutrient Agar (NA) or Luria-Bertani (LB) agar plates.

-

Incubate at 30°C for 24-48 hours.

-

-

Primary Screening (Antifungal Activity Assay):

-

Select morphologically distinct bacterial colonies and streak them onto new NA plates.

-

On separate Potato Dextrose Agar (PDA) plates, place a plug of a target fungus (e.g., Fusarium oxysporum, Colletotrichum gloeosporioides) in the center.

-

Inoculate the isolated bacterial strains at a distance from the fungal plug.

-

Incubate at 28°C for 5-7 days.

-

Observe for zones of inhibition around the bacterial colonies, indicating antifungal activity.

-

-

Secondary Screening (Molecular Identification):

-

Isolates showing significant antifungal activity are subjected to molecular identification.

-

Molecular Identification of Bacterial Strains

Objective: To identify the bacterial species of the isolated strains.

Methodology:

-

Genomic DNA Extraction:

-

Culture the selected bacterial isolate in Nutrient Broth overnight.

-

Harvest the cells by centrifugation.

-

Extract genomic DNA using a commercial bacterial genomic DNA isolation kit, following the manufacturer's instructions.

-

-

16S rRNA Gene Sequencing:

-

Amplify the 16S rRNA gene using universal primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

The PCR reaction mixture (50 µL) typically contains: 5 µL of 10x PCR buffer, 1 µL of dNTP mix (10 mM), 1 µL of each primer (10 µM), 1 µL of template DNA, 0.5 µL of Taq DNA polymerase, and nuclease-free water to make up the volume.

-

PCR conditions: Initial denaturation at 95°C for 5 min, followed by 30 cycles of denaturation at 95°C for 30 s, annealing at 55°C for 30 s, and extension at 72°C for 1 min 30 s, with a final extension at 72°C for 10 min.

-

Verify the PCR product by agarose gel electrophoresis.

-

Purify the PCR product and send it for Sanger sequencing.

-

Compare the obtained sequence with databases like NCBI GenBank using BLAST for species identification.[7]

-

-

PCR for Iturin A Biosynthesis Genes:

Culture and Production of this compound

Objective: To cultivate the identified bacterial strains under conditions optimized for this compound production.

Methodology:

-

Inoculum Preparation:

-

Inoculate a single colony of the producer strain into 5 mL of Nutrient Broth.

-

Incubate at 30°C with shaking at 200 rpm for 16 hours.[2]

-

-

Production Medium:

-

A minimal medium for lipopeptide production can be used, with the following composition (g/L): Glucose (2.5), Monosodium glutamate (1), Yeast extract (0.3), MgSO4·7H2O (0.1), K2HPO4 (0.1), and KCl (0.05).[2]

-

For enhanced production, various carbon (e.g., fructose, sucrose) and nitrogen sources (e.g., L-asparagine, soybean meal) can be optimized.[5][8]

-

-

Fermentation:

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture broth.

Methodology:

-

Cell Removal:

-

Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove bacterial cells.

-

-

Acid Precipitation:

-

Adjust the pH of the cell-free supernatant to 2.0 using 6 M HCl to precipitate the lipopeptides.[4]

-

Store at 4°C overnight to allow for complete precipitation.

-

Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

-

-

Solvent Extraction:

-

Resuspend the precipitate in a small volume of methanol or a chloroform/methanol mixture (2:1 v/v) to extract the lipopeptides.[4]

-

Centrifuge to remove any insoluble material.

-

-

Purification by HPLC:

-

Concentrate the methanol extract under vacuum.

-

Purify the crude extract using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.[4]

-

A typical mobile phase gradient could be acetonitrile and water (both containing 0.1% trifluoroacetic acid), with an increasing concentration of acetonitrile.

-

Monitor the elution profile at 220 nm and collect the fractions corresponding to the this compound peak.

-

Lyophilize the purified fractions to obtain pure this compound powder.[4]

-

Identification and Quantification of this compound

Objective: To confirm the identity of the purified compound as this compound and quantify its production.

Methodology:

-

Mass Spectrometry (MS):

-

Analyze the purified fractions using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).[3]

-

The expected molecular weight for this compound is approximately 1043.5 Da ([M+H]+).[3]

-

Tandem MS (MS/MS) can be used to fragment the molecule and confirm the amino acid sequence.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Quantify the concentration of this compound by comparing the peak area of the sample with that of a known concentration of an Iturin A standard.

-

The HPLC conditions would be similar to those used for purification.

-

Quantitative Data

The production of this compound is highly dependent on the producing strain and the fermentation conditions.

Table 2: Iturin A Production Yields from Various Bacillus Strains

| Bacterial Strain | Fermentation Type | Production Yield | Reference |

| Bacillus subtilis MO-01 | Submerged | 1712 mg/L | [1] |

| Bacillus subtilis MTCC 2423 | Submerged | 1501 mg/L | [1] |

| Genetically modified B. amyloliquefaciens | Submerged | 179.22 mg/L (2.03-fold increase) | [1] |

| Genetically modified B. subtilis | Submerged | 330 µg/mL (3-fold increase) | [1] |

| Recombinant Bacillus aryabhattai | Submerged | 60 g/L (6.7-fold increase) | [1] |

| Bacillus subtilis RB14-CS | Solid-State | 5,591 µg/g initial wet okara | [5] |

| Bacillus velezensis T701 | Submerged | 110 mg/L | [4] |

Table 3: Mass Spectrometry Data for Iturin A Homologues

| Iturin A Homologue | Fatty Acid Chain | Expected m/z ([M+H]+) | Reference |

| Iturin A1 | C13 | 1029.5 | [3] |

| This compound | C14 | 1043.5 | [3] |

| Iturin A6 | C16 | 1071.5 | [3] |

| Iturin A (C15) | C15 | 1057.5 | [3] |

Visualizations

Iturin A Biosynthesis Pathway

The biosynthesis of Iturin A is carried out by a multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS), encoded by the itu operon which includes the genes ituD, ituA, ituB, and ituC.[1]

References

- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Influence of the culture medium on the production of iturin A by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence of Iturin A2, a potent antifungal lipopeptide. It details the experimental methodologies for its isolation and characterization and explores its mechanism of action through the induction of the Hog1 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in fungi. All quantitative data is presented in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams.

Primary Amino Acid Sequence of this compound

This compound is a cyclic lipopeptide known for its strong antifungal properties. Its structure consists of a cyclic heptapeptide linked to a β-amino fatty acid. The primary amino acid sequence of the peptide ring is L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser .[1] This cyclic structure is crucial for its biological activity. The β-amino fatty acid attached to the N-terminal L-Asn is the n-C14 isomer, also known as iturinic acid.[2]

| Component | Sequence / Structure | Chirality |

| Peptide Ring | Asn-Tyr-Asn-Gln-Pro-Asn-Ser | L-Asn, D-Tyr, D-Asn, L-Gln, L-Pro, D-Asn, L-Ser |

| Fatty Acid | n-C14 β-amino fatty acid | (R)-configuration |

Experimental Protocols

The determination of the primary amino acid sequence of this compound involves a multi-step process of purification and sophisticated analytical techniques.

Purification of this compound

A common method for isolating this compound from bacterial fermentation broth involves a combination of precipitation and chromatographic techniques.

Protocol: Purification of Iturin A from Culture Supernatant

-

Acid Precipitation: The cell-free culture supernatant is acidified to a pH of 2.0 using concentrated HCl. This causes the precipitation of lipopeptides, including Iturin A. The sample is then incubated at 4°C overnight to ensure complete precipitation.

-

Centrifugation and Extraction: The precipitate is collected by centrifugation. The resulting pellet is then extracted with methanol to dissolve the lipopeptides.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The methanolic extract is subjected to RP-HPLC for purification.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[3]

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), is employed. A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30-80% Acetonitrile (linear gradient)

-

25-30 min: 80-100% Acetonitrile (linear gradient)

-

30-35 min: 100% Acetonitrile (isocratic)

-

35-40 min: 100-30% Acetonitrile (linear gradient to re-equilibrate)

-

-

Flow Rate: A flow rate of 1 mL/min is commonly used.

-

Detection: The elution of this compound is monitored by UV absorbance, typically at 210 nm.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected for further analysis.

-

Sequence Determination

The precise amino acid sequence and the nature of the fatty acid are determined using mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol: MALDI-TOF Mass Spectrometry for Molecular Weight and Preliminary Sequencing

-

Sample Preparation: The purified this compound fraction is mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a 1:1 ratio. A small volume (typically 1 µL) of this mixture is spotted onto a MALDI target plate and allowed to air dry.

-

Instrumentation: A MALDI-TOF mass spectrometer is used in reflector mode for accurate mass determination.

-

Data Acquisition: The instrument is calibrated using a standard peptide mixture. The laser intensity is adjusted to obtain optimal ionization of the sample. The mass spectrum will show a prominent peak corresponding to the [M+H]+ or [M+Na]+ ion of this compound.

-

MS/MS for Sequencing: For sequence information, tandem mass spectrometry (MS/MS) is performed. The parent ion of this compound is selected and subjected to fragmentation (e.g., through post-source decay or collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.

Protocol: 2D NMR Spectroscopy for Structural Elucidation

-

Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6 or methanol-d4).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a series of 2D NMR spectra.

-

Data Acquisition and Analysis:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to identify the individual amino acid spin systems.

-

TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is particularly useful for identifying the complete set of protons for each amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (typically < 5 Å), providing crucial information about the cyclic structure and the conformation of the peptide backbone and side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons or nitrogens, aiding in the assignment of all atoms in the molecule.

-

HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the individual amino acid residues and confirming the overall sequence and the linkage to the fatty acid.

-

References

- 1. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2D NMR [chem.ch.huji.ac.il]

- 3. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Iturin A in Microbial Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iturin A, a cyclic lipopeptide produced by various Bacillus species, stands at the forefront of natural antimicrobial compounds with significant potential in agriculture and medicine. Its potent antifungal activity, coupled with its ability to modulate microbial communities and induce plant defense mechanisms, makes it a subject of intense research. This technical guide provides an in-depth exploration of the biological roles of Iturin A in microbial interactions, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to illustrate complex signaling pathways and experimental workflows, offering a clear and concise resource for professionals in the field.

Mechanism of Action: Disrupting the Microbial Fortress

Iturin A's primary mode of action against fungi and other susceptible microorganisms is the disruption of cell membrane integrity. This is a multi-step process initiated by the interaction of Iturin A with the sterol components, primarily ergosterol, within the fungal plasma membrane.

-

Pore Formation: The amphiphilic nature of Iturin A, consisting of a hydrophobic β-amino fatty acid chain and a hydrophilic cyclic peptide, facilitates its insertion into the lipid bilayer. This insertion leads to the formation of transmembrane pores or ion channels.[1]

-

Increased Permeability: The formation of these pores dramatically increases the permeability of the cell membrane, leading to an uncontrolled efflux of essential ions, such as K+, and other small molecules.[1]

-

Cellular Disruption: This loss of ionic homeostasis disrupts the transmembrane potential and vital cellular processes. In fungi, this manifests as morphological changes including mycelial twisting and collapse, organelle disintegration, and intracellular vacuolization.

-

Oxidative Stress: Iturin A has also been shown to induce oxidative stress in target fungi, leading to the accumulation of reactive oxygen species (ROS). This further contributes to cellular damage and eventual cell death.

This targeted disruption of the cell membrane makes Iturin A a potent antifungal agent against a broad spectrum of plant and human pathogens.

Quantitative Efficacy of Iturin A

The effectiveness of Iturin A has been quantified against various microbial species. The following tables summarize key data points, including Minimum Inhibitory Concentrations (MICs) and biofilm inhibition data.

| Fungal Species | Iturin A Homologue | MIC (μg/mL) | Reference |

| Aspergillus niger | Iturin A | 25 | [2] |

| Aspergillus carbonarius | Iturin A | 10 | [3] |

| Fusarium oxysporum | Iturin A | 2500 | [4] |

| Candida albicans | Iturin A | 25 | [3] |

| Fungal Species | Parameter | Iturin A Concentration (μg/mL) | Inhibition (%) | Reference |

| Fusarium oxysporum | Mycelial Growth | 25 | 50.35 | [4] |

| Fusarium oxysporum | Mycelial Growth | 50 | 66.58 | [4] |

| Fusarium oxysporum | Spore Formation | 25 | 50.83 | [4] |

| Fusarium oxysporum | Spore Formation | 50 | 83.67 | [4] |

| Aspergillus niger | Spore Germination (at 2MIC) | 50 | ~92.4 | [2] |

| Aspergillus niger | Colony Diameter (at 2MIC) | 50 | 83.83 | [2] |

| Microorganism | Biofilm Inhibition | Iturin A Concentration | Reference |

| Candida albicans | Significant inhibition of biofilm formation | Not specified | [5] |

Regulation of Iturin A Biosynthesis in Bacillus subtilis

The production of Iturin A in Bacillus subtilis is a tightly regulated process, influenced by a complex network of signaling pathways that respond to cell density and environmental cues. Key regulatory systems include:

-

Quorum Sensing (ComA-ComP): As the bacterial population density increases, the ComX pheromone accumulates and activates the ComP sensor kinase. ComP, in turn, phosphorylates the ComA response regulator. Phosphorylated ComA (ComA-P) then activates the transcription of genes in the Iturin A operon.

-

DegU-DegS Two-Component System: The DegS-DegU system responds to various environmental stimuli. Phosphorylation of the DegU response regulator enhances the expression of Iturin A biosynthesis genes.[6]

-

Spo0A: This master regulator of sporulation also plays a role in controlling the production of secondary metabolites, including Iturin A.[7]

The interplay of these regulatory networks ensures that Iturin A production is coordinated with the physiological state of the bacterial population.

Iturin A and Induced Systemic Resistance in Plants

Beyond its direct antimicrobial effects, Iturin A plays a crucial role in plant-microbe interactions by eliciting Induced Systemic Resistance (ISR). When beneficial rhizobacteria like Bacillus subtilis colonize plant roots, the secretion of Iturin A can prime the plant's defense system against a broad range of pathogens and even some insect herbivores.

This ISR is typically mediated through the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways, operating independently of the salicylic acid (SA) pathway, which is commonly associated with systemic acquired resistance (SAR).[8][9][10] The perception of Iturin A by the plant roots triggers a cascade of downstream signaling events, leading to the potentiation of defense responses in distal parts of the plant. This "primed" state allows for a faster and stronger defense reaction upon subsequent pathogen attack.

References

- 1. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Mechanisms of Antifungal Lipopeptide Iturin A from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Effects of Lipopeptide Produced by Bacillus amyloliquefaciens BH072 [scirp.org]

- 5. Capability of iturin from Bacillus subtilis to inhibit Candida albicans in vitro and in vivo [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. CodY, ComA, DegU and Spo0A controlling lipopeptides biosynthesis in Bacillus amyloliquefaciens fmbJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. folia.unifr.ch [folia.unifr.ch]

- 9. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Involvement of Jasmonic Acid/Ethylene Signaling Pathway in the Systemic Resistance Induced in Cucumber by Trichoderma asperellum T203 - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Molecular Weight and Formula of Iturin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the molecular weight and chemical formula of Iturin A2, a cyclic lipopeptide with significant antifungal and potential therapeutic properties. The following sections detail the key molecular properties, experimental protocols for characterization, and the mechanism of action of this important biomolecule.

Molecular Properties of this compound

This compound is a member of the iturin family of cyclic lipopeptides produced by various strains of Bacillus subtilis. Its structure consists of a heptapeptide ring linked to a β-amino fatty acid side chain. The precise molecular formula and weight are critical for its identification, characterization, and synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C48H74N12O14 | [1][2] |

| Molecular Weight (Da) | 1043.2 | [1][2] |

| Monoisotopic Mass (Da) | 1042.54474508 | |

| Synonyms | C14 Iturin | [1][2] |

Experimental Protocols for Characterization

The determination of the molecular weight and formula of this compound involves a multi-step process encompassing production, purification, and analysis. The following sections outline the typical experimental methodologies employed.

Production and Extraction of this compound

This compound is typically produced via fermentation of a selected Bacillus subtilis strain. The crude lipopeptide is then extracted from the fermentation broth.

Protocol: Acid Precipitation and Solvent Extraction

-

Acidification: The pH of the cell-free fermentation supernatant is adjusted to 2.0 using a strong acid (e.g., HCl). This causes the precipitation of the lipopeptides.

-

Incubation: The acidified supernatant is incubated at a low temperature (e.g., 4°C) for several hours to ensure complete precipitation.

-

Centrifugation: The precipitate is collected by centrifugation.

-

Extraction: The collected precipitate is extracted with an organic solvent, such as methanol or a chloroform/methanol mixture, to dissolve the this compound.

-